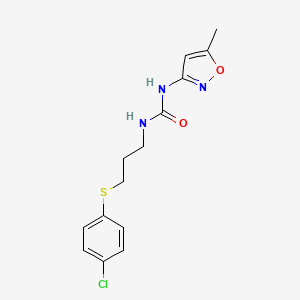
1-(3-((4-Chlorophenyl)thio)propyl)-3-(5-methylisoxazol-3-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-((4-Chlorophenyl)thio)propyl)-3-(5-methylisoxazol-3-yl)urea, also known as CP-47,497, is a synthetic cannabinoid that was first synthesized in 1995. CP-47,497 has been found to have a high affinity for the cannabinoid receptor CB1, making it a potent agonist of this receptor.
Aplicaciones Científicas De Investigación
Synthesis and Structure Analysis
The development and analysis of urea derivatives, including compounds similar to 1-(3-((4-Chlorophenyl)thio)propyl)-3-(5-methylisoxazol-3-yl)urea, are significant for understanding their chemical properties and potential applications in various fields. For instance, studies have focused on synthesizing novel urea derivatives and exploring their structural characteristics through elemental analysis, NMR, and X-ray diffraction analysis. These compounds exhibit promising biological activities, including antitumor properties (S. Ling et al., 2008).
Antioxidant and Antitumor Activities
Research into the biological activities of urea derivatives has revealed their potential as antioxidant agents. For example, a series of urea, thiourea, and selenourea derivatives were synthesized and demonstrated potent antioxidant activity, suggesting their utility in combating oxidative stress-related diseases (M. V. Bhaskara Reddy et al., 2015). Additionally, certain urea derivatives have shown significant antitumor activities, highlighting their potential in cancer research and therapy (Zou Xia, 2011).
Chemical and Physical Properties
The exploration of urea derivatives also extends to understanding their chemical and physical properties, including their conformational behaviors, electronic structures, and interactions with biological molecules. Studies on non-racemic atropisomeric (thio)ureas, for instance, have provided insights into their enantioselective properties and potential applications in molecular recognition and catalysis (C. Roussel et al., 2006).
Insecticidal and Plant Growth Regulatory Activities
Urea derivatives have also been evaluated for their insecticidal and plant growth regulatory activities. Some compounds have been identified as effective insecticides, interfering with cuticle deposition and chitin synthesis, offering new strategies for pest control (R. Mulder et al., 1973; D. Deul et al., 1978). Additionally, novel urea derivatives have shown efficacy as plant growth regulators, indicating their potential in agricultural applications (Song Xin-jian et al., 2006).
Propiedades
IUPAC Name |
1-[3-(4-chlorophenyl)sulfanylpropyl]-3-(5-methyl-1,2-oxazol-3-yl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O2S/c1-10-9-13(18-20-10)17-14(19)16-7-2-8-21-12-5-3-11(15)4-6-12/h3-6,9H,2,7-8H2,1H3,(H2,16,17,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSFHFZIEWGYJKF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)NCCCSC2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-((4-Chlorophenyl)thio)propyl)-3-(5-methylisoxazol-3-yl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(6-Methoxy-1,3-benzothiazol-2-yl)amino]-3-methyl-2-thiophenecarboxylic acid ethyl ester](/img/structure/B2411501.png)
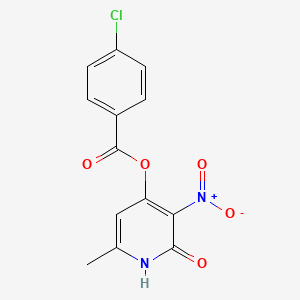
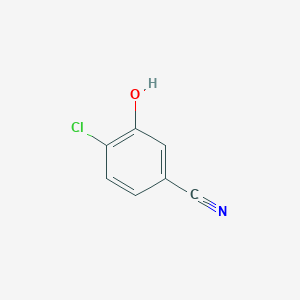
![3-(4-fluorobenzyl)-6-(2-oxo-2-phenylethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2411506.png)
![2-(2-fluorophenoxy)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)propanamide](/img/structure/B2411507.png)

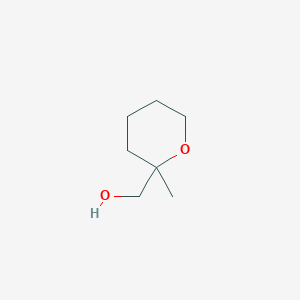
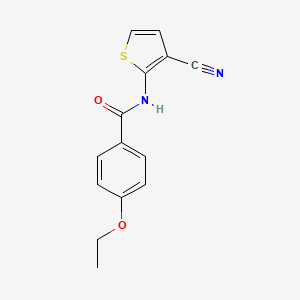
![N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]-5-nitro-1-benzothiophene-2-carboxamide](/img/structure/B2411512.png)
![(E)-N-(4-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide](/img/structure/B2411514.png)
![N-(2,5-dimethoxyphenyl)-2-((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2411515.png)

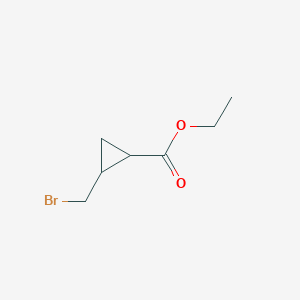
![2-[(2,6-Dichlorophenyl)methylsulfanyl]-4-methoxy-6-(phenylsulfanylmethyl)pyrimidine](/img/structure/B2411519.png)